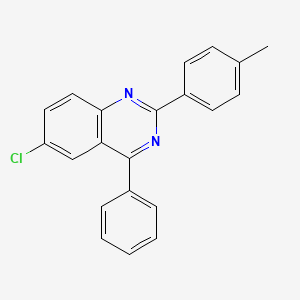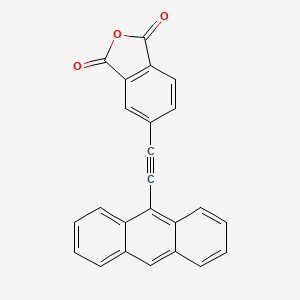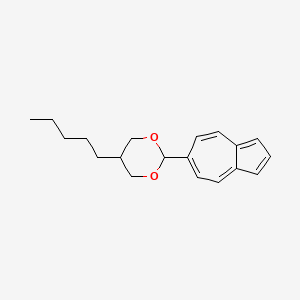![molecular formula C24H48Si6 B14251893 2,2,5,5,8,8,11,11,13,13,16,16-Dodecamethyl-2,5,8,11,13,16-hexasilabicyclo[10.4.2]octadeca-1(17),12(18),17-trien-6-yne CAS No. 176852-19-0](/img/structure/B14251893.png)
2,2,5,5,8,8,11,11,13,13,16,16-Dodecamethyl-2,5,8,11,13,16-hexasilabicyclo[10.4.2]octadeca-1(17),12(18),17-trien-6-yne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,5,5,8,8,11,11,13,13,16,16-Dodecamethyl-2,5,8,11,13,16-hexasilabicyclo[1042]octadeca-1(17),12(18),17-trien-6-yne is a complex organosilicon compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5,8,8,11,11,13,13,16,16-Dodecamethyl-2,5,8,11,13,16-hexasilabicyclo[10.4.2]octadeca-1(17),12(18),17-trien-6-yne typically involves multiple steps, including the formation of silicon-carbon bonds and the construction of the bicyclic framework. Common reagents used in the synthesis include organosilicon precursors, catalysts, and solvents that facilitate the formation of the desired structure under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and advanced purification methods are employed to meet the demands of large-scale production.
化学反応の分析
Types of Reactions
2,2,5,5,8,8,11,11,13,13,16,16-Dodecamethyl-2,5,8,11,13,16-hexasilabicyclo[10.4.2]octadeca-1(17),12(18),17-trien-6-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-oxygen bonds.
Reduction: Reduction reactions can modify the silicon-carbon framework.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts that facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane derivatives, while substitution reactions can introduce a wide range of functional groups.
科学的研究の応用
2,2,5,5,8,8,11,11,13,13,16,16-Dodecamethyl-2,5,8,11,13,16-hexasilabicyclo[10.4.2]octadeca-1(17),12(18),17-trien-6-yne has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced organosilicon compounds.
Biology: Investigated for its potential as a biocompatible material in medical devices.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the development of high-performance materials with enhanced thermal and chemical stability.
作用機序
The mechanism by which 2,2,5,5,8,8,11,11,13,13,16,16-Dodecamethyl-2,5,8,11,13,16-hexasilabicyclo[10.4.2]octadeca-1(17),12(18),17-trien-6-yne exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to engage in specific binding interactions, influencing various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
Hexamethylcyclotrisiloxane: Another organosilicon compound with a cyclic structure.
Octamethylcyclotetrasiloxane: Known for its use in silicone-based materials.
Decamethylcyclopentasiloxane: Commonly used in personal care products.
Uniqueness
2,2,5,5,8,8,11,11,13,13,16,16-Dodecamethyl-2,5,8,11,13,16-hexasilabicyclo[10.4.2]octadeca-1(17),12(18),17-trien-6-yne stands out due to its bicyclic structure and the presence of multiple silicon atoms, which confer unique chemical and physical properties. These characteristics make it a valuable compound for specialized applications in various fields.
特性
CAS番号 |
176852-19-0 |
|---|---|
分子式 |
C24H48Si6 |
分子量 |
505.1 g/mol |
InChI |
InChI=1S/C24H48Si6/c1-25(2)15-16-26(3,4)18-20-28(7,8)24-14-13-23(27(5,6)19-17-25)29(9,10)21-22-30(24,11)12/h17-22H2,1-12H3 |
InChIキー |
FNKNKMLJFKYKNC-UHFFFAOYSA-N |
正規SMILES |
C[Si]1(CC[Si](C2=C=C=C([Si](CC[Si](C#C1)(C)C)(C)C)[Si](CC[Si]2(C)C)(C)C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[Bis(2-chloroethyl)amino]methyl}benzonitrile](/img/structure/B14251810.png)
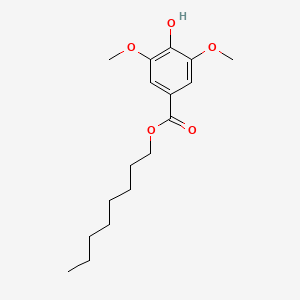

![3-(Bicyclo[4.1.0]heptan-7-ylidene)-1-(diphenylmethyl)azetidine](/img/structure/B14251820.png)
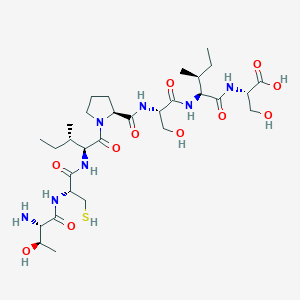
![3-(4-Benzyl-1-piperazinyl)-6-fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indazole](/img/structure/B14251837.png)
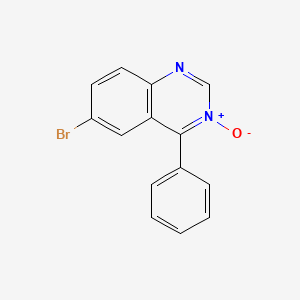
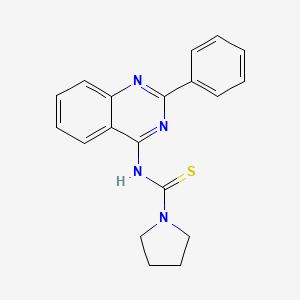
![4-[Anilino(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14251849.png)
